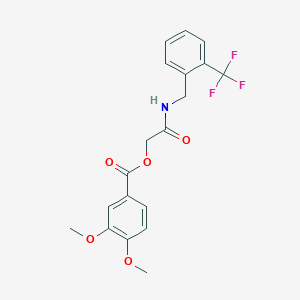

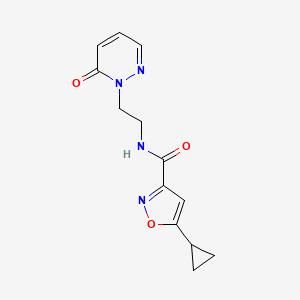

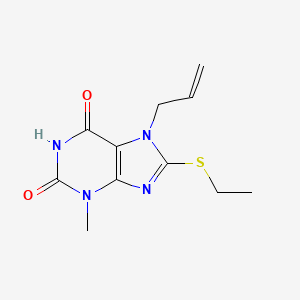

![molecular formula C12H10N2O4 B2747977 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid CAS No. 1087792-60-6](/img/structure/B2747977.png)

2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid” is a chemical compound with the IUPAC name (4-hydroxy-3-quinolinyl)acetic acid . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O4/c15-10(16)6-14-12(18)8-5-13-9-4-2-1-3-7(9)11(8)17/h1-5H,6H2,(H,13,17)(H,14,18)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.22 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.Scientific Research Applications

Crystallography and Molecular Interactions

Crystallization studies highlight the significance of 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid and related compounds in understanding molecular interactions. In a study by Alshahateet et al. (2015), crystallization from different solvents revealed how solvent choice influences molecular assembly, highlighting aromatic, halogen bonding, and hydrogen bonding competition. This work emphasizes the role of crystallization solvents in producing alternative crystal forms, offering insights into molecular design and drug formulation strategies (Alshahateet et al., 2015).

Synthetic Chemistry and Drug Development

Research into the synthesis of novel compounds often involves this compound derivatives. Kobayashi et al. (1995) described an efficient synthesis route for 1-formyl-1,2-dihydroquinoline derivatives, showcasing the compound's utility in organic synthesis and potential applications in drug development (Kobayashi et al., 1995).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor potential of this compound derivatives. For example, Samel and Pai (2011) synthesized novel hydrazinyl quinazoline amine derivatives and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents (Samel & Pai, 2011). Additionally, the synthesis of lavendamycin methyl ester and related quinolindiones by Behforouz et al. (1996) highlights the antitumor potential of these compounds, offering a pathway for developing new cancer therapies (Behforouz et al., 1996).

Mass Spectrometry and Analytical Chemistry

The compound and its derivatives are also significant in analytical chemistry, particularly in mass spectrometry studies. Thevis et al. (2008) investigated the gas-phase reaction of substituted isoquinolines to carboxylic acids, revealing insights into mass spectrometric analysis and the characterization of drug candidates (Thevis et al., 2008).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use and study of “2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid” are not specified in the search results. Given its use in pharmaceutical testing , potential future directions could include further exploration of its biological activity and potential applications in drug development.

properties

IUPAC Name |

2-[(4-oxo-1H-quinoline-3-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-10(16)6-14-12(18)8-5-13-9-4-2-1-3-7(9)11(8)17/h1-5H,6H2,(H,13,17)(H,14,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWCXCZXHAOMCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

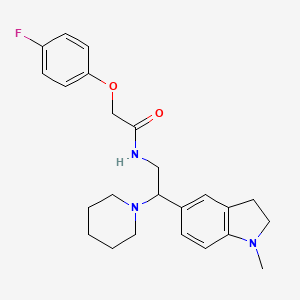

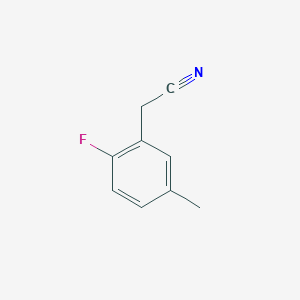

![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)

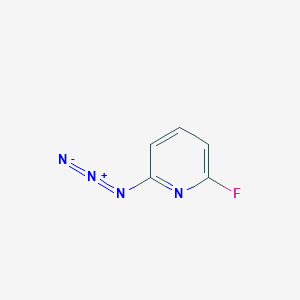

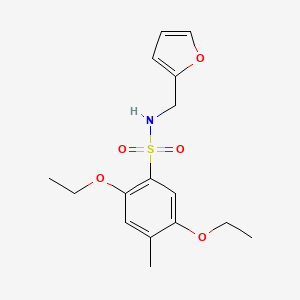

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

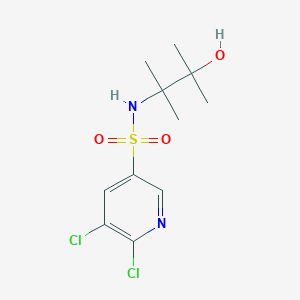

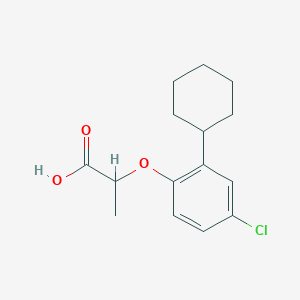

![tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2747907.png)

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)